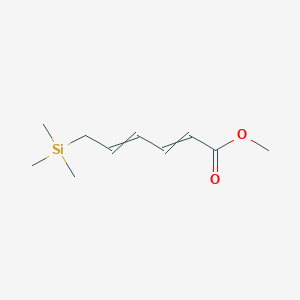
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate is an organic compound with the molecular formula C10H18O2Si It is characterized by the presence of a trimethylsilyl group attached to a hexa-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trimethylsilyl)hexa-2,4-dienoate typically involves the esterification of hexa-2,4-dienoic acid with methanol in the presence of a catalyst, followed by the introduction of the trimethylsilyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The trimethylsilyl group can be introduced using reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes followed by silylation. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include:
- Oxidation: Hexa-2,4-dienoic acid or corresponding aldehydes.
- Reduction: Saturated esters or alcohols.
- Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of methyl 6-(trimethylsilyl)hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions. These properties can affect enzyme binding, receptor activation, and other biochemical processes, making the compound a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl 6-(trimethylsilyl)hexa-2,4-dienoate include:
- Methyl 2,4-hexadienoate
- Ethyl 2,4-hexadienoate
- Trimethylsilyl-substituted alkenes and dienes
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the conjugated diene system. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
920504-55-8 |
|---|---|
Molecular Formula |
C10H18O2Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
methyl 6-trimethylsilylhexa-2,4-dienoate |
InChI |
InChI=1S/C10H18O2Si/c1-12-10(11)8-6-5-7-9-13(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
DBTMWMBCYYYJPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC=CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


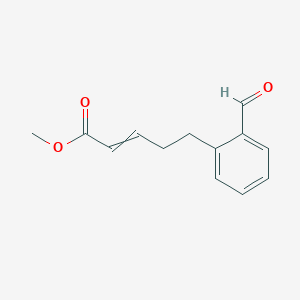
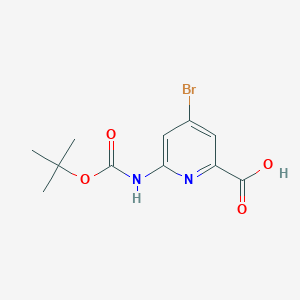
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
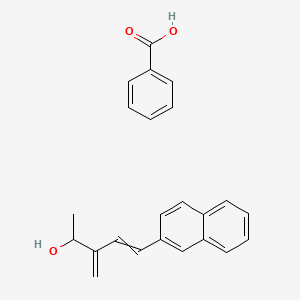
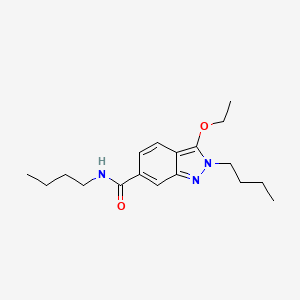
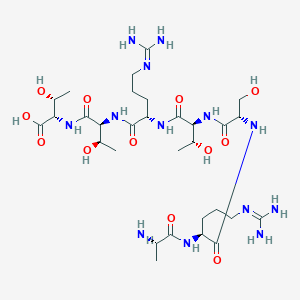
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
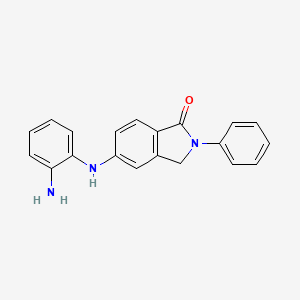
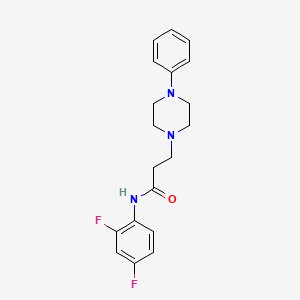
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)


